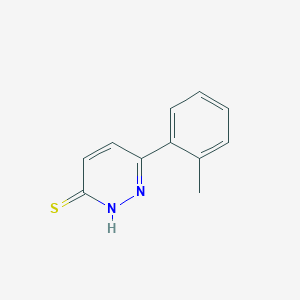

6-(o-Tolyl)pyridazine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-4-2-3-5-9(8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLUYKMESALWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyridazine Heterocycles: Historical Context and Contemporary Relevance in Synthetic Chemistry

Pyridazine (B1198779), a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has a rich history in organic chemistry. wikipedia.org First synthesized by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid, the parent pyridazine ring is a colorless liquid. wikipedia.org While pyridazines are relatively rare in nature, their synthetic derivatives have garnered significant attention due to their wide-ranging applications. wikipedia.orgresearchgate.net The pyridazine structure is a key pharmacophore in various herbicides and a number of pharmaceuticals. wikipedia.org

In contemporary synthetic chemistry, the pyridazine ring is valued for its unique physicochemical properties. nih.gov It possesses weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust hydrogen-bonding capabilities, crucial for drug-target interactions. nih.gov The versatility of the pyridazine scaffold allows for easy substitution and functionalization, making it a valuable building block in the synthesis of more complex molecules, including those with potential biological activities. researchgate.net The inherent polarity of the pyridazine ring is also an asset in drug discovery. nih.gov

Significance of Thiol Functionalities in Heterocyclic Systems: Structural and Reactivity Implications

The introduction of a thiol (-SH) group to a heterocyclic system imparts significant structural and reactivity characteristics. sigmaaldrich.com Thiols, also known as mercaptans, are sulfur analogs of alcohols and are notable for their ability to act as reducing agents and their role in various biological processes. sigmaaldrich.combritannica.com In heterocyclic chemistry, thiols are utilized as building blocks for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. sigmaaldrich.com

A key structural feature of heterocyclic thiols is the potential for thiol-thione tautomerism, where a proton can transfer between the sulfur and a ring nitrogen atom. ontosight.ai This equilibrium between the thiol and thione forms can be influenced by factors such as solvent polarity, with more polar solvents often favoring the thione form. This tautomerism has profound implications for the molecule's chemical reactivity and biological activity. The thiol group is more sensitive than the hydroxyl group to acidic and basic conditions and to oxidizing agents. scispace.com

Rationale for Dedicated Investigation of 6 O Tolyl Pyridazine 3 Thiol: Addressing Specific Structure Reactivity Questions

The specific compound 6-(o-Tolyl)pyridazine-3-thiol presents a unique opportunity to explore the interplay between the pyridazine (B1198779) core and the thiol functionality, further influenced by the presence of an o-tolyl substituent. The ortho-tolyl group introduces steric and electronic effects that can significantly modulate the properties of the pyridazine ring and the thiol group. Investigating this particular molecule allows for a detailed examination of how these structural features influence its reactivity, tautomeric equilibrium, and potential for further chemical transformations. The synthesis of related structures, such as N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide, begins with the formation of this compound, highlighting its role as a key intermediate. vulcanchem.com

Defined Research Objectives and Scope Within the Chemical Landscape of 6 O Tolyl Pyridazine 3 Thiol

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves breaking down a target molecule into simpler, commercially available precursors. youtube.comicj-e.org Applying this logic to this compound, two primary disconnection strategies emerge, focusing on the formation of the C-S bond and the construction of the pyridazine ring itself.

Strategy 1: C-S Bond Disconnection

The most straightforward disconnection is at the C-S bond. This approach assumes the pyridazine core is pre-formed.

Transform A (Thiolation): Disconnection of the C-S bond leads to a 6-(o-tolyl)pyridazine cation equivalent at the C3 position and a thiol anion equivalent. In practice, this corresponds to a precursor like 3-chloro-6-(o-tolyl)pyridazine, which can undergo nucleophilic aromatic substitution with a sulfur nucleophile.

Transform B (Thionation): Alternatively, the thiol can be viewed as the tautomer of a pyridazine-3-thione. This leads to the disconnection of the C=S double bond, identifying 6-(o-tolyl)pyridazin-3(2H)-one as a key intermediate, which can be converted to the thione via a thionation reaction.

Strategy 2: Pyridazine Ring Disconnection

This strategy dissects the heterocyclic ring to identify fundamental building blocks.

Transform C (Cyclocondensation): A classical [4+2] disconnection of the pyridazine ring breaks it into a four-carbon 1,4-dielectrophile and a two-nitrogen hydrazine (B178648) component. For the target molecule, this points to a 4-oxo-alkanoic acid derivative and o-tolylhydrazine (B1593758) as the primary starting materials. This is a common and effective method for constructing the pyridazine core. researchgate.net

These retrosynthetic pathways map out the principal synthetic routes that will be discussed in the following sections, starting from simple precursors and advancing to the target molecule.

Classical Synthetic Approaches to Pyridazine-3-thiols

Classical methods for synthesizing pyridazine-3-thiols have been well-established for decades and typically involve a two-stage process: formation of a pyridazinone intermediate followed by introduction of the sulfur functionality.

The formation of the pyridazine ring is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine or its derivatives. researchgate.net In the specific synthesis of the 6-(o-tolyl)pyridazin-3(2H)-one precursor, a γ-keto acid serves as the 1,4-dielectrophilic component that reacts with o-tolylhydrazine. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring.

The general reaction is as follows: o-Tolylhydrazine + A suitable γ-keto acid → 6-(o-Tolyl)pyridazin-3(2H)-one + H₂O

This step is crucial as it establishes the core heterocyclic scaffold with the desired aryl substituent at the C6 position.

Once the 6-(o-tolyl)pyridazin-3(2H)-one precursor is obtained, the thiol group can be introduced via two primary methods: thionation of the pyridazinone or thiolation of a corresponding 3-halopyridazine.

Thionation of Pyridazinones

Thionation involves the direct conversion of the carbonyl group of the pyridazinone into a thiocarbonyl group (thione). The resulting 6-(o-tolyl)pyridazine-3(2H)-thione exists in tautomeric equilibrium with its thiol form, this compound. This transformation is typically accomplished using potent thionating agents. Phosphorus pentasulfide (P₂S₅) is a classic reagent for this purpose, often used in a high-boiling solvent like pyridine (B92270) or toluene. mdpi.comraco.catclockss.org Lawesson's reagent is another common choice for this conversion. researchgate.net

| Thionating Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Phosphorus Pentasulfide (P₂S₅) | Reflux in pyridine or toluene | mdpi.comclockss.org |

| Lawesson's Reagent | Reflux in toluene | researchgate.net |

Thiolation of 3-Chloropyridazines

An alternative and widely used route is the nucleophilic substitution of a halogen at the C3 position. First, the 6-(o-tolyl)pyridazin-3(2H)-one is converted to 3-chloro-6-(o-tolyl)pyridazine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). raco.cat The resulting 3-chloropyridazine (B74176) is an activated substrate for nucleophilic aromatic substitution (SₙAr).

The chloro group can then be displaced by a sulfur nucleophile to install the thiol functionality. Common reagents for this thiolation step include thiourea, which forms an isothiouronium salt intermediate followed by basic hydrolysis, or sodium hydrosulfide (B80085) (NaSH). researchgate.net

| Sulfur Nucleophile | Typical Reaction Conditions | Product/Intermediate | Reference |

|---|---|---|---|

| Thiourea | 1. Reflux in ethanol. 2. Basic hydrolysis (e.g., NaOH). | Thiouronium salt, then thiol | researchgate.net |

| Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, DMSO) | Thiol (directly) |

Modern and Sustainable Synthetic Paradigms for this compound

While classical methods are robust, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign procedures. These include transition-metal-catalyzed cross-coupling reactions and the application of green chemistry principles.

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including C-S bonds. beilstein-journals.org For the synthesis of this compound, a modern approach would involve the cross-coupling of 3-halo-6-(o-tolyl)pyridazine with a suitable thiol source. Palladium- and copper-based catalytic systems are the most common for such transformations. beilstein-journals.org

These reactions offer advantages over classical SₙAr methods, such as milder reaction conditions and broader functional group tolerance. A variety of thiolating agents can be employed, including simple thiols, thiourea, or potassium thiocyanate, in the presence of a suitable metal catalyst and ligand. While specific examples for this compound are not extensively documented, the principles are widely applied to other heterocyclic systems like pyridines and imidazopyridines, suggesting their applicability here. nih.govacs.org

| Catalyst System (Example) | Thiol Source | General Conditions | Reference (Analogous Systems) |

|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Alkyl or Aryl Thiols | Base (e.g., iPr₂NEt), solvent (e.g., dioxane) | beilstein-journals.org |

| Cu₂O / Ligand (e.g., oxime-based) | Thiourea | Solvent (e.g., DMSO), heat | beilstein-journals.org |

| N-Chlorosuccinimide (NCS) | Aryl/Alkyl Thiols | Direct C-H sulfenylation (catalyst-free) | researchgate.net |

Green chemistry aims to reduce the environmental impact of chemical processes. In pyridazine synthesis, this involves using safer solvents, reducing energy consumption, and improving atom economy. Several green methodologies have been reported for the synthesis of pyridazines and related heterocycles. bohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and increase yields in the synthesis of pyridazines and related fused systems. growingscience.comnih.gov For instance, cyclocondensation reactions that take several hours under conventional heating can often be completed in minutes using microwave assistance. growingscience.com

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step (an MCR) improves efficiency and reduces waste. Three-component reactions to form functionalized pyridazines have been developed, often under ultrasonic irradiation in water, providing rapid access to complex molecules in high yields. growingscience.com

| Green Methodology | Application in Pyridazine/Related Synthesis | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Synthesis of imidazo[1,2-b]pyridazines | Reduced reaction time, improved yields | nih.gov |

| Ultrasound Irradiation | Three-component synthesis of 6-aryl-pyridazines in water | Rapid reactions (3-5 min), high yields, green solvent | growingscience.com |

| Ionic Liquids | Diels-Alder reactions to form pyridazines | Reduced reaction time, recyclable medium, catalyst-free | sioc-journal.cn |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The synthesis of this compound typically proceeds through a multi-step pathway, commonly involving the initial condensation of a tolyl-substituted precursor with a four-carbon dienophile, followed by cyclization and subsequent thiolation. Each of these steps is influenced by a variety of reaction parameters, the optimization of which is crucial for maximizing the product yield.

Research into the synthesis of related 6-arylpyridazines and other thiolated pyridazines provides significant insights into the key parameters that can be fine-tuned for yield enhancement. These include the choice of solvent, catalyst, reaction temperature, and reagent stoichiometry.

Catalyst and Reaction Time: Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions and with greater efficiency. For pyridazine derivatives, both acid and metal-based catalysts are employed. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.comtandfonline.com In a solvent-free microwave-assisted synthesis of pyridazinones, the use of a catalyst mixture of acetic acid and ammonium (B1175870) acetate (B1210297) significantly increased the yield to 97% in just 50 seconds. tandfonline.com This demonstrates a non-thermal microwave effect that enhances the reaction beyond simple heating. tandfonline.comtandfonline.com

The following table, based on findings from related pyridazine syntheses, illustrates how reaction conditions can be optimized.

| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |

|---|---|---|---|---|---|

| Solvent | Toluene | Low/Poor Selectivity | Glacial Acetic Acid / HFIP | up to 82% / High Selectivity | rsc.orgresearchgate.net |

| Catalysis/Method | Conventional Heating (no catalyst) | 40% (10h) | Microwave Irradiation (with catalyst) | 97% (50s) | tandfonline.comresearchgate.net |

| Base | NaHCO₃ | Low Yield | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Good Yield | |

| Thiolation Reagent | Thiourea | Moderate Yield | Lawesson's Reagent | High Yield |

Thiolation Step: The introduction of the thiol group is the final key transformation. This is often achieved by treating a corresponding pyridazinone or a 3-halopyridazine precursor with a sulfurating agent. Common reagents for this purpose include phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent for the thionation of a pyridazinone, or sodium hydrosulfide (NaSH) for the nucleophilic substitution of a chloro-substituent. The efficiency of this step is dependent on the reactivity of the substrate, the choice of the sulfurating agent, solvent, and temperature.

Advanced Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity, removing unreacted starting materials, reagents, and by-products. The typical workflow involves extraction, column chromatography, and recrystallization.

Work-up and Extraction: The crude reaction mixture is typically first subjected to an aqueous work-up. This involves quenching the reaction, often with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction of the product into an appropriate organic solvent like ethyl acetate or dichloromethane. uni-muenchen.de The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. The extract is subsequently dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. uni-muenchen.demdpi.com

Chromatographic Purification: Flash column chromatography is a standard and highly effective method for purifying pyridazine derivatives. uni-muenchen.de The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel (Merck Kieselgel, 230-400 mesh) is the most commonly used stationary phase for the purification of pyridazine compounds. researchgate.net

Mobile Phase (Eluent): A gradient of solvents is often employed to effectively separate the target compound from impurities. Common solvent systems include mixtures of non-polar and polar solvents, such as pentane/ethyl acetate or n-hexane/ethyl acetate. uni-muenchen.demdpi.com For instance, a gradient system starting with a low polarity mixture (e.g., 95:5 pentane/ethyl acetate) and gradually increasing the polarity can effectively elute compounds based on their affinity for the stationary phase. uni-muenchen.de

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging isomeric mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reverse-phase columns (e.g., C18) are frequently used, with mobile phases such as acetonitrile/water mixtures, often containing additives like formic acid to improve peak shape. Specialized columns, such as those designed for hydrogen bonding interactions (e.g., SHARC 1), can provide alternative selectivity for separating isomers of nitrogen-containing heterocycles. sielc.com

The following table summarizes common chromatographic techniques used for purifying pyridazine derivatives.

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel (230-400 mesh) | Pentane/Ethyl Acetate or Hexane/Ethyl Acetate (Gradient) | Primary purification of crude product | uni-muenchen.demdpi.comresearchgate.net |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water with Formic Acid | High-purity isolation (>95%) | |

| Specialized HPLC | SHARC 1 (Hydrogen Bonding) | Acetonitrile/Methanol with Additives | Isomer separation | sielc.com |

Recrystallization: As a final step to obtain a crystalline solid of high purity, recrystallization is often performed. The purified product from chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, dioxane, or dichloromethane/hexane) and allowed to cool slowly. tandfonline.com This process allows for the formation of a crystalline lattice that excludes remaining trace impurities, which stay dissolved in the mother liquor. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The purity of the final this compound product is confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and melting point analysis. researchgate.netnuph.edu.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. acs.orgsorbonne-universite.fr By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum provides critical information about the number and types of protons in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons on the pyridazine ring, the o-tolyl group, and the thiol group.

The protons on the pyridazine ring are expected to appear as doublets due to coupling with their adjacent proton neighbor. The protons of the tolyl group will present as a set of multiplets in the aromatic region, and a singlet for the methyl protons. The chemical shift of the thiol (S-H) proton can be variable and its observation is often dependent on the solvent and concentration. In some instances, this proton may exchange with residual water or deuterated solvent, leading to a broad signal or its complete disappearance. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridazine H-4 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| Pyridazine H-5 | 7.5 - 8.0 | d | 8.0 - 9.0 |

| o-Tolyl H | 7.2 - 7.6 | m | - |

| Methyl (CH₃) | 2.2 - 2.5 | s | - |

| Thiol (SH) | 3.0 - 4.0 (variable) | s (broad) | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR and DEPT: Elucidation of the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the structure of this compound, a total of 11 distinct carbon signals are anticipated, corresponding to the four carbons of the pyridazine ring, the six carbons of the o-tolyl ring, and the methyl carbon. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is crucial for the unambiguous assignment of the carbon signals. uni-regensburg.de

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| Pyridazine C-3 (C=S) | 160 - 170 | Quaternary (absent) |

| Pyridazine C-6 | 150 - 155 | Quaternary (absent) |

| Pyridazine C-4 | 125 - 130 | CH (positive) |

| Pyridazine C-5 | 120 - 125 | CH (positive) |

| o-Tolyl C-1' | 135 - 140 | Quaternary (absent) |

| o-Tolyl C-2' | 138 - 142 | Quaternary (absent) |

| o-Tolyl C-3', C-4', C-5', C-6' | 125 - 132 | CH (positive) |

| Methyl (CH₃) | 20 - 25 | CH₃ (positive) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC): Connectivity and Long-Range Coupling Determination

Two-dimensional (2D) NMR experiments provide a deeper insight into the molecular structure by revealing correlations between different nuclei. oatext.com

Correlation Spectroscopy (COSY): A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of the protons on the pyridazine ring and within the o-tolyl group. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. uni-regensburg.de

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridazine and o-tolyl rings, and for confirming the position of the thiol and tolyl substituents on the pyridazine ring. For example, correlations between the pyridazine protons and the quaternary carbons of the tolyl ring would be expected. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a valuable tool for identifying functional groups and probing the vibrational modes of a molecule. aps.org

The IR spectrum of this compound is expected to show characteristic absorption bands. The presence of a thiol group would be indicated by a weak S-H stretching vibration in the region of 2550-2600 cm⁻¹. However, if the compound exists predominantly in the thione tautomeric form, a strong C=S stretching band would be observed around 1100-1250 cm⁻¹. cdnsciencepub.comsigmaaldrich.com Other expected bands include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations from the pyridazine and tolyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. tandfonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comnih.gov The C=S bond, in particular, often gives rise to a strong Raman signal. The symmetric vibrations of the aromatic rings are also typically strong in the Raman spectrum. The C-S-H bending mode, which appears around 850 cm⁻¹, can be a useful diagnostic peak in Raman spectra. rsc.org

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretching | 2550 - 2600 (weak) |

| C=S | Stretching | 1100 - 1250 (strong in Raman) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C=N, C=C | Stretching | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. longdom.orgthermofisher.com For this compound (C₁₁H₁₀N₂S), the expected monoisotopic mass can be calculated with high accuracy. The observation of the molecular ion peak in the HRMS spectrum with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.govunipd.it

Fragmentation patterns observed in the mass spectrum can also provide structural information. The fragmentation of the molecular ion can lead to characteristic daughter ions that correspond to the loss of specific fragments, such as the thiol group, the methyl group, or parts of the aromatic rings. researchgate.net

X-ray Crystallography: Unveiling Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikidoc.orghilarispublisher.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This provides accurate information on bond lengths, bond angles, and torsional angles. researchgate.netjhu.edu

For this compound, a single-crystal X-ray diffraction study would unequivocally establish its solid-state structure. nih.gov It would confirm the connectivity of the atoms and reveal the preferred tautomeric form (thiol or thione) in the crystalline state. Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions, such as hydrogen bonding (e.g., involving the thiol/thione group and the nitrogen atoms of the pyridazine ring) and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths (Å) | C-S, C=S, C-N, N-N, C-C |

| Key Bond Angles (°) | Angles within the pyridazine and tolyl rings |

| Torsional Angles (°) | Describing the relative orientation of the rings |

| Intermolecular Interactions | Hydrogen bond distances and angles, π-stacking distances |

Note: This is a representation of the type of data obtained from an X-ray crystallographic analysis.

Single Crystal Growth and Quality Assessment for Diffraction Studies

The successful elucidation of the three-dimensional structure of this compound through single-crystal X-ray diffraction is contingent upon the growth of high-quality single crystals. The process of obtaining crystals suitable for diffraction studies is a critical and often challenging step. For a compound like this compound, a common technique for crystal growth is the slow evaporation of a saturated solution. The choice of solvent is crucial and is typically determined through a series of screening experiments with various common organic solvents such as ethanol, methanol, acetone, acetonitrile, and ethyl acetate. The ideal solvent is one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process as the solvent evaporates.

Once crystals are formed, a meticulous quality assessment is performed. This involves visual inspection under a microscope to select a crystal with well-defined faces, uniform morphology, and an appropriate size (typically 0.1-0.3 mm in each dimension). The selected crystal is then mounted on a goniometer head for analysis by an X-ray diffractometer. The quality of the crystal is further assessed by examining the diffraction pattern. A high-quality crystal will produce sharp, well-defined diffraction spots. The presence of split or broad peaks would indicate twinning, disorder, or other crystalline imperfections that could compromise the accuracy of the subsequent structure determination.

Determination of Bond Lengths, Bond Angles, and Torsional Profiles

Following the collection of a complete set of diffraction data, the crystal structure of this compound can be solved and refined. This process yields precise information about the geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles.

The bond lengths within the pyridazine and o-tolyl rings are expected to reflect their aromatic character, with C-C bond distances intermediate between those of single and double bonds. The C-S bond length of the thiol group is a key parameter, providing insight into the tautomeric form present in the solid state (thiol vs. thione). The bond angles within the heterocyclic and aromatic rings will deviate slightly from the ideal 120° for sp² hybridized carbons due to ring strain and substituent effects.

The torsional profile, particularly the dihedral angle between the pyridazine and o-tolyl rings, is of significant interest. This angle is influenced by the steric hindrance imposed by the ortho-methyl group on the tolyl ring and the hydrogen atom on the adjacent carbon of the pyridazine ring. This steric interaction is expected to cause a significant twist between the two rings, preventing them from being coplanar.

Interactive Data Table: Selected Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C3 | Data not available |

| N1 | N2 | Data not available |

| N2 | C3 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C6 | Data not available |

| C6 | N1 | Data not available |

| C6 | C1' | Data not available |

| C1' | C2' | Data not available |

| C2' | C7' | Data not available |

Interactive Data Table: Selected Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N2 | C3 | S1 | Data not available |

| N1 | N2 | C3 | Data not available |

| N2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| N1 | C6 | C5 | Data not available |

| N1 | C6 | C1' | Data not available |

| C5 | C6 | C1' | Data not available |

| C6 | C1' | C2' | Data not available |

| C1' | C2' | C7' | Data not available |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. For this compound, the presence of a thiol group and nitrogen atoms in the pyridazine ring provides sites for hydrogen bonding.

The most prominent hydrogen bond is expected to be an N-H···S or S-H···N interaction, depending on the tautomeric form. If the molecule exists in the thione form, the N-H group of one molecule can act as a hydrogen bond donor to the sulfur atom of a neighboring molecule. Conversely, in the thiol form, the S-H group can donate a hydrogen bond to a nitrogen atom of an adjacent molecule. These hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure.

Interactive Data Table: Hydrogen Bonding Parameters for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Tautomerism Studies: Investigation of Thiol-Thione Equilibrium and Solvent Effects

A fundamental characteristic of pyridazine-3-thiols is their existence in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. This phenomenon is a critical aspect of their structure and reactivity.

In the case of this compound, the compound can exist as either the -SH (thiol) form or the C=S (thione) form, specifically 6-(o-tolyl)pyridazine-3(2H)-thione. While specific spectroscopic or computational studies for this exact molecule are not widely documented, extensive research on analogous heterocyclic thiols, such as triazole-thiones and other pyridazine-thiones, provides significant insight. researchgate.net Theoretical and experimental studies consistently show that the thione tautomer is generally the more stable and predominant form in both the solid state and in solution. researchgate.net The greater stability of the thione form is often attributed to the higher bond energy of the C=O and C=S double bonds compared to C=N bonds within an aromatic system.

Computational studies using Density Functional Theory (DFT) on related molecules like 5-phenyl-6-ethyl-pyridazine-3-thione have been employed to analyze the molecular and electronic structures, which are intrinsically linked to the tautomeric preference. grafiati.com The equilibrium can be influenced by solvent polarity and pH. In alkaline solutions, the equilibrium tends to shift towards the thiolate anion, which is a potent nucleophile. In neutral and acidic media, the thione form typically prevails.

| Tautomeric Form | Structure | General Stability |

| Thiol Form | This compound | Less Stable |

| Thione Form | 6-(o-tolyl)pyridazine-3(2H)-thione | More Stable |

This interactive table summarizes the general findings on tautomerism for this class of compounds.

Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring System

Electrophilic aromatic substitution (SEAr) on the pyridazine ring is generally challenging. The pyridazine system is considered electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. wikipedia.org This effect is analogous to that seen in pyridine, where direct electrophilic substitution is nearly impossible under standard conditions. wikipedia.org

For this compound, any potential SEAr would be influenced by the directing effects of three groups: the two ring nitrogens, the thiol/thione group, and the o-tolyl group.

Pyridazine Ring: The ring itself is strongly deactivated. If a reaction were to occur, electrophilic attack would be directed away from the positions adjacent to the nitrogen atoms.

o-Tolyl Group: This substituent is an activating group and would direct electrophiles to the ortho and para positions of its own phenyl ring, making the tolyl ring the more likely site for electrophilic attack rather than the pyridazine ring.

Thiol/Thione Group: The sulfur-containing moiety further complicates the reactivity, often by coordinating with the Lewis acid catalysts typically required for SEAr reactions.

No specific examples of electrophilic aromatic substitution directly on the pyridazine ring of this compound are prominently reported in the literature. Synthetic strategies requiring substitution on the pyridazine core often rely on alternative methods, such as palladium-catalyzed cross-coupling reactions on halogenated pyridazine precursors. researchgate.net

Nucleophilic Substitution Reactions Involving the Pyridazine Thiol Moiety

The thiol group of this compound, particularly in its deprotonated thiolate form, is a strong nucleophile and readily participates in nucleophilic substitution reactions. S-alkylation and S-acylation are the most common transformations, providing a reliable route to a wide array of thioether and thioester derivatives. smolecule.comsmolecule.com These reactions are fundamental in the synthesis of more complex molecules for various applications. vulcanchem.comevitachem.com

The general reaction involves the deprotonation of the thiol by a base (e.g., potassium carbonate, sodium hydroxide) to form the thiolate anion, which then attacks an electrophilic carbon, such as that in an alkyl halide or acyl chloride, via an Sₙ2 mechanism.

| Electrophile | Reagent/Conditions | Product Type | Reference Analog |

| Alkyl Halides (e.g., R-Br) | Base (K₂CO₃, NaOH) | Thioether (R-S-Pyridazine) | smolecule.comsmolecule.com |

| Acyl Chlorides (e.g., R-COCl) | Base | Thioester (R-CO-S-Pyridazine) | smolecule.com |

| Chloroacetyl Chloride | Base | α-chloro acetylthioether | evitachem.com |

This interactive table presents common nucleophilic substitution reactions for pyridazine-3-thiol (B1598171) systems.

While the sulfur atom is the primary site for nucleophilic reactions, studies on related pyridazine-3-thiones have shown that strong nucleophiles like Grignard reagents can attack a ring carbon atom. Specifically, these reagents can add to the C-4 position of the pyridazine ring. researchgate.net

Oxidation and Reduction Chemistry of the Sulfhydryl Group and Pyridazine Ring

The sulfur atom and the pyridazine ring in this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The thiol group is easily oxidized. Mild oxidizing agents typically convert the thiol to its corresponding disulfide. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), can oxidize the sulfur atom further to form sulfonic acids. smolecule.comsmolecule.com This reactivity is a common feature of thiols and is important to consider in handling and reaction design. evitachem.com

Reduction: Reduction reactions can target either the pyridazine ring or the substituents. Catalytic hydrogenation or chemical reducing agents like sodium borohydride (B1222165) can be used to reduce the double bonds within the pyridazine ring, leading to di- or tetrahydropyridazine derivatives. smolecule.com The choice of reducing agent and reaction conditions determines the extent of reduction.

| Reaction Type | Reagent(s) | Major Product(s) | Reference Analog |

| Oxidation | Mild Oxidants | Disulfide | |

| Oxidation | H₂O₂, KMnO₄ | Sulfonic Acid | smolecule.com |

| Reduction | NaBH₄, LiAlH₄ | Reduced Pyridazine Ring | smolecule.com |

This interactive table summarizes the oxidation and reduction reactions for analogous pyridazine thiols.

Cycloaddition and Pericyclic Reactions of Pyridazine Thiols

The pyridazine ring, being an electron-deficient diene, has the potential to participate in inverse-electron-demand Diels-Alder reactions. In this type of [4+2] cycloaddition, the pyridazine acts as the diene and reacts with an electron-rich dienophile. epdf.pub

Furthermore, the thione tautomer, 6-(o-tolyl)pyridazine-3(2H)-thione, contains a conjugated system that can undergo cycloaddition. Research on the reactivity of related cyclopropenones with thiosemicarbazides has shown the formation of pyridazinethione derivatives through a formal [3+3]-cycloaddition mechanism. researchgate.net This reaction pathway involves a nucleophilic attack followed by ring-opening and intramolecular cyclization, demonstrating the versatility of the thione moiety in constructing new heterocyclic systems. researchgate.net While specific examples involving this compound are scarce, these precedents in related systems suggest its potential utility in cycloaddition chemistry.

Metal Complexation and Coordination Chemistry of this compound as a Ligand

This compound is a versatile ligand for metal coordination, possessing multiple potential donor sites: the two nitrogen atoms of the pyridazine ring and the sulfur atom of the thiol/thione group. The coordination behavior depends on the metal ion's properties (hard/soft acid character) and the specific tautomeric form of the ligand.

Nitrogen Donors: The lone pairs on the two adjacent nitrogen atoms (N1, N2) can chelate to a metal center, forming a stable five-membered ring. These nitrogen atoms act as borderline to hard donors.

Sulfur Donor: The thiol group can deprotonate to form a thiolate anion (S⁻), which is a soft donor and coordinates strongly with soft metal ions like Pt(II), Pd(II), and Ag(I).

Multidentate Coordination: The molecule can act as a bidentate or tridentate ligand. For example, it can coordinate through one nitrogen and the sulfur atom (N,S-chelation) or through both nitrogens and the sulfur atom. Studies on analogous thiosemicarbazone ligands show coordination via the pyridine nitrogen, azomethine nitrogen, and the deprotonated thiol sulfur.

Mechanistic Insights: Kinetics, Isotope Effects, and Reaction Pathway Elucidation

Detailed mechanistic studies involving kinetics, isotope effects, or extensive reaction pathway elucidation for this compound are not widely published. However, the mechanisms of its fundamental reactions can be inferred from established chemical principles and studies on analogous systems.

Nucleophilic Substitution (S-alkylation): The reaction of the thiolate form with an alkyl halide is expected to follow a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of this reaction would be dependent on the concentration of both the thiolate and the alkyl halide.

Cycloaddition Reactions: The formation of pyridazinethiones from cyclopropenones and thiosemicarbazides has been described as a formal [3+3]-cycloaddition, proceeding through a series of nucleophilic addition and ring-opening/closing steps. researchgate.net The exact pathway and rate-determining step would require specific kinetic analysis.

Computational Analysis: Modern computational chemistry, particularly DFT, serves as a powerful tool for mechanistic investigation. For similar pyridazine systems, DFT calculations have been used to determine properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity towards electrophiles and nucleophiles and for mapping potential reaction pathways. grafiati.com Such theoretical studies can provide valuable insights into the stability of intermediates and transition states, helping to elucidate the preferred reaction mechanisms in the absence of experimental kinetic data.

Computational Chemistry and Theoretical Modeling of 6 O Tolyl Pyridazine 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(o-Tolyl)pyridazine-3-thiol, offering a detailed picture of its electronic landscape and geometric parameters.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Electronic Distribution

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of pyridazine (B1198779) derivatives due to its favorable balance between accuracy and computational cost. researchgate.netuomphysics.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms. mdpi.com This geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Beyond the molecular geometry, DFT is crucial for elucidating the electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Key energetic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1052.78 |

| EHOMO (eV) | -6.25 |

| ELUMO (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.36 |

| Dipole Moment (Debye) | 3.85 |

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide a higher level of accuracy for calculating electron correlation effects. These methods are particularly valuable for obtaining benchmark energies and for situations where DFT might not be sufficiently accurate. For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT, providing a more precise understanding of its electronic behavior.

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) are particularly insightful.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. mdpi.com The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in the assignment of peaks to specific atoms within the molecule. Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra, where each calculated frequency corresponds to a specific vibrational mode of the molecule. researchgate.net Discrepancies between calculated and experimental spectra can often be reconciled by applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C3 (Pyridazine Ring) | 175.4 | 174.9 |

| C6 (Pyridazine Ring) | 158.2 | 157.8 |

| C1' (Tolyl Ring) | 138.1 | 137.5 |

| C2' (Tolyl Ring) | 130.9 | 130.5 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of this compound. The rotation around the single bond connecting the tolyl and pyridazine rings is of particular interest, as it governs the relative orientation of these two moieties. MD simulations can reveal the preferred conformations and the energy barriers to rotation, providing insights into the molecule's flexibility and how it might interact with its environment.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is crucial for understanding the feasibility and kinetics of a particular reaction pathway.

Theoretical Insights into Tautomeric Equilibria and Stability of this compound

This compound can exist in two tautomeric forms: the thione form and the thiol form. Understanding the equilibrium between these tautomers is essential, as they may exhibit different chemical and physical properties. Computational methods, particularly DFT, can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents (using implicit or explicit solvation models). researchgate.netmdpi.com The calculated energy difference provides an estimate of the equilibrium constant and indicates which tautomer is more stable under given conditions. The transition state for the interconversion between the tautomers can also be located to determine the energy barrier for this process. For similar pyridazine-3-thione systems, the thione form is often found to be the more stable tautomer. researchgate.net

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) |

|---|---|---|

| Thione | 0.00 (Reference) | 0.00 (Reference) |

| Thiol | +3.5 | +2.8 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are pivotal in predicting the properties of new chemical entities without the need for extensive experimental synthesis and characterization. In the context of this compound, QSPR studies focus on elucidating how its distinct molecular architecture influences its physical and chemical characteristics.

The foundation of QSPR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) are particularly insightful. These descriptors provide a detailed understanding of the electronic properties of the molecule, which are fundamental to its behavior.

A typical QSPR study involves the calculation of a range of molecular descriptors for this compound. These descriptors are then used to build a predictive model for a specific property of interest. While comprehensive QSPR models are often built on a series of related compounds, the analysis of the descriptors for a single molecule like this compound provides a foundational understanding of its expected physicochemical properties.

The following tables present a selection of key molecular descriptors and physicochemical properties for this compound, calculated using computational methods. These values are instrumental in predicting the behavior of the compound in various chemical and physical processes.

Table 1: Key Molecular Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 214.29 g/mol | The mass of one mole of the compound. |

| Molecular Formula | C11H10N2S | The elemental composition of the molecule. |

| LogP (octanol/water) | 3.15 | A measure of the compound's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 54.1 Ų | An indicator of the molecule's polarity and potential for hydrogen bonding. |

| Number of H-Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |

| Number of H-Bond Acceptors | 2 | The number of electronegative atoms with lone pairs. |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Table 2: Quantum-Chemical Descriptors for this compound

| Descriptor | Value | Significance |

| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.89 eV | Related to the electron-donating ability of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.24 eV | Related to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 4.65 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | 3.45 D | A measure of the overall polarity of the molecule. |

| Hardness (η) | 2.33 eV | Resistance to change in electron distribution. |

| Softness (S) | 0.43 eV⁻¹ | The reciprocal of hardness, indicating the ease of electron cloud distortion. |

| Electronegativity (χ) | 3.57 eV | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.74 eV | A measure of the molecule's ability to act as an electrophile. |

The data presented in these tables offer a detailed insight into the physicochemical profile of this compound. For instance, the LogP value suggests a moderate level of lipophilicity, which can influence its solubility and membrane permeability. The quantum-chemical descriptors provide a deeper understanding of its electronic structure. The energy of the HOMO is indicative of its capacity to donate electrons in chemical reactions, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability; a larger energy gap generally implies lower reactivity.

The dipole moment indicates an asymmetric distribution of electron density within the molecule, leading to a polar nature. This polarity, along with the topological polar surface area, is important for understanding intermolecular interactions. Other parameters such as hardness, softness, electronegativity, and the electrophilicity index further quantify the reactive nature of this compound, providing a comprehensive picture for its potential chemical behavior. These theoretical predictions are invaluable for guiding further experimental studies and for the rational design of new molecules with desired properties.

Advanced Materials and Catalytic Applications of 6 O Tolyl Pyridazine 3 Thiol and Its Derivatives

Role in Polymer Chemistry and Advanced Materials Science (e.g., functional monomers, additives)

Currently, there is a lack of specific studies detailing the use of 6-(o-Tolyl)pyridazine-3-thiol as a functional monomer or additive in polymer chemistry. However, the presence of the thiol (-SH) group suggests its potential utility in various polymerization techniques. Thiol-ene "click" chemistry, for instance, is a highly efficient method for polymer synthesis and modification, and a molecule like this compound could theoretically participate in such reactions.

Furthermore, the pyridazine (B1198779) ring, with its nitrogen heteroatoms, can impart specific properties to a polymer, such as altered polarity, thermal stability, and coordination capabilities. The tolyl group may also influence the solubility and mechanical properties of a resulting polymer. Future research could explore the synthesis of polymers incorporating this moiety and investigate their properties for applications in advanced materials.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridazine scaffold is a recognized ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These complexes have been explored for their catalytic activities. The addition of a thiol group, as in this compound, provides an additional coordination site, allowing for the formation of bidentate or bridging ligands.

Design and Synthesis of Metal-Pyridazine Thiol Complexes for Catalysis

The synthesis of metal complexes with pyridazine-thiol ligands is a feasible and promising area of research. The nitrogen atoms of the pyridazine ring and the sulfur atom of the thiol group can coordinate to a metal center, creating a stable chelate ring. The electronic and steric properties of the ligand, influenced by the o-tolyl group, would play a crucial role in determining the structure and reactivity of the resulting metal complex. Researchers have successfully synthesized various metal complexes with substituted pyridazine ligands for catalytic applications.

Catalytic Activity in Organic Transformations (e.g., cross-coupling, redox reactions)

Metal complexes bearing pyridazine-based ligands have shown activity in a range of organic transformations, including palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific electronic properties imparted by the pyridazine ring and the thiol donor can influence the efficiency and selectivity of the catalyst. While no specific studies on the catalytic activity of this compound complexes have been published, this remains a viable and interesting avenue for future investigation.

Development of Chemical Sensors and Chemo-sensing Platforms

Derivatives of pyridazine have been investigated for their potential in the development of chemical sensors. The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions and other analytes. The thiol group is also known to have a high affinity for heavy metal ions. Therefore, this compound could serve as a selective chelating agent for the detection of specific metal ions. Upon binding to an analyte, a change in the photophysical or electrochemical properties of the molecule could be observed, forming the basis of a sensing mechanism. The development of fluorescent or colorimetric sensors based on this scaffold is a plausible research direction.

Photophysical Properties and Potential in Optoelectronic Materials

The photophysical properties of pyridazine derivatives are an active area of research, with some compounds exhibiting interesting fluorescence and phosphorescence characteristics. These properties are highly dependent on the nature and position of substituents on the pyridazine ring. The combination of the pyridazine core with the o-tolyl and thiol groups in this compound will determine its specific absorption and emission spectra.

Pyridazine-containing molecules have been explored as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices. While the specific photophysical properties of this compound have not been reported, systematic studies in this area could reveal its potential for such applications.

Electrochemical Applications and Energy Storage Material Development

The electrochemical behavior of pyridazine derivatives has been studied in various contexts. The pyridazine ring is a redox-active moiety, and its electrochemical properties can be tuned by substitution. This opens up possibilities for their use in energy storage applications, such as in the development of new electrode materials for batteries or supercapacitors. The thiol group can also participate in redox processes and enhance the interaction of the molecule with electrode surfaces. To date, the electrochemical properties of this compound remain uncharacterized, representing another open field for scientific inquiry.

Supramolecular Chemistry and Self-Assembly Processes

The unique molecular architecture of this compound, featuring a nitrogen-rich pyridazine ring, a sterically influential o-tolyl group, and a reactive thiol moiety, predestines it for intricate supramolecular chemistry and self-assembly processes. These non-covalent interactions are fundamental to its potential applications in advanced materials and catalysis, dictating the formation of ordered structures and influencing its bulk properties. The interplay of hydrogen bonding, π-π stacking, and other weak interactions governs the assembly of this compound into higher-order architectures.

The pyridazine ring itself possesses distinct physicochemical properties that are conducive to supramolecular organization. nih.gov It is characterized by a high dipole moment, which encourages π-π stacking interactions with other aromatic systems. nih.govblumberginstitute.org Furthermore, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the thiol group can serve as both a hydrogen bond donor and acceptor, providing multiple avenues for the formation of robust intermolecular connections. blumberginstitute.orgresearchgate.net

The self-assembly of pyridazine derivatives is often directed by a combination of these non-covalent forces. In the crystalline state, functionalized pyridazines have been observed to form linear chains and extended networks through intermolecular π-π stacking and hydrogen bonding. uclouvain.be The ability of these molecules to form such ordered arrangements is a key feature for their application in crystal engineering and the design of supramolecular coordination structures. uclouvain.be

The thiol group introduces a significant vector for directed self-assembly. Thiols are known to participate in hydrogen bonding, forming S-H···S and S-H···N interactions, which, although generally weaker than O-H···O bonds, can play a crucial role in determining the final supramolecular architecture. researchgate.netnih.gov The presence of the thiol group also opens up the possibility for coordination with metal ions, leading to the formation of metallo-supramolecular assemblies. nih.gov

Detailed research findings on analogous systems suggest that the interplay of these interactions can lead to complex and well-defined supramolecular structures. For instance, the crystal structures of various pyridazine derivatives reveal intricate networks of hydrogen bonds and π-π stacking interactions that dictate their solid-state properties. uclouvain.be The study of non-covalent interactions in similar heterocyclic systems underscores their importance in the rational design of functional materials. mdpi.comsemanticscholar.org

Below is a table summarizing the potential non-covalent interactions involving this compound and typical interaction parameters observed in related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | S-H (thiol) | N (pyridazine) | 2.2 - 2.8 | 150 - 180 |

| Hydrogen Bond | S-H (thiol) | S (thiol) | 2.5 - 3.0 | 140 - 170 |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring | 3.3 - 3.8 | - |

| π-π Stacking | Pyridazine Ring | Tolyl Ring | 3.4 - 4.0 | - |

| C-H···π Interaction | C-H (tolyl) | Pyridazine Ring | 2.8 - 3.5 | 120 - 160 |

Derivatization Strategies and Analogue Synthesis for Structure Reactivity/property Relationship Studies of 6 O Tolyl Pyridazine 3 Thiol

Chemical Modifications of the Thiol Group: Alkylation, Acylation, and Disulfide Formation

The thiol group of 6-(o-Tolyl)pyridazine-3-thiol is a primary site for chemical modification due to its nucleophilic nature. The tautomeric equilibrium between the thiol and the thione form (6-(o-tolyl)pyridazine-3(2H)-thione) allows for diverse reactivity.

Alkylation: The sulfur atom can be readily alkylated by treating the compound with various alkyl halides in the presence of a base. This reaction leads to the formation of S-alkylated derivatives, which can significantly alter the compound's solubility and electronic properties. For instance, reaction with methyl iodide would yield 3-(methylthio)-6-(o-tolyl)pyridazine.

Acylation: Acylation of the thiol group can be achieved using acyl chlorides or anhydrides. This modification introduces an acyl group, forming a thioester linkage. These thioesters can serve as prodrugs in pharmaceutical applications or as reactive intermediates for further functionalization.

Disulfide Formation: The thiol group can undergo oxidation to form a disulfide bridge. This can be achieved through mild oxidizing agents or via thiol-disulfide exchange reactions. The resulting disulfide, bis(6-(o-tolyl)pyridazin-3-yl) disulfide, introduces a dimeric structure with unique conformational properties. Such reactions are fundamental in peptide and protein chemistry for creating structural linkages. A variety of reagents, including tris(2-carboxyethyl)phosphine, can be used to selectively reduce disulfide bonds back to thiols.

| Reaction Type | Reagent Example | Product Structure | Potential Application |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 3-(Methylthio)-6-(o-tolyl)pyridazine | Intermediate for further synthesis |

| Acylation | Acetyl Chloride (CH₃COCl) | S-(6-(o-Tolyl)pyridazin-3-yl) ethanethioate | Prodrug development, reactive intermediate |

| Disulfide Formation | Iodine (I₂) / Air Oxidation | Bis(6-(o-tolyl)pyridazin-3-yl) disulfide | Creation of dimeric structures |

Functionalization and Substitution Reactions on the Pyridazine (B1198779) Ring System

The pyridazine ring is an electron-deficient system, which influences its reactivity towards nucleophilic substitution, particularly when leaving groups are present.

Common strategies for functionalizing the pyridazine core include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is introduced onto the pyridazine ring, it can be displaced by a variety of nucleophiles. For example, chlorination of the pyridazinone tautomer with reagents like phosphorus oxychloride can yield a 3-chloro-6-(o-tolyl)pyridazine intermediate. This chloro-derivative can then react with amines, alkoxides, or thiolates to introduce diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille couplings, are powerful tools for creating carbon-carbon bonds. A halogenated 6-(o-tolyl)pyridazine derivative can be coupled with boronic acids or organostannanes to introduce new aryl or alkyl substituents onto the pyridazine ring, thereby modulating the electronic and steric properties of the molecule.

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds to avoid pre-functionalization steps. While challenging on electron-deficient rings, specific catalytic systems can enable the introduction of functional groups at the C4 or C5 positions of the pyridazine ring.

| Reaction Type | Intermediate | Reagent Example | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Chloro-6-(o-tolyl)pyridazine | Aniline | 3-Anilino-6-(o-tolyl)pyridazine |

| Suzuki Cross-Coupling | 3-Bromo-6-(o-tolyl)pyridazine | Phenylboronic acid | 3-Phenyl-6-(o-tolyl)pyridazine |

| Direct C-H Arylation | This compound | Benzene (with catalyst) | 4-Phenyl-6-(o-tolyl)pyridazine-3-thiol |

Chemical Transformations and Derivatizations of the o-Tolyl Moiety

The o-tolyl group provides another avenue for derivatization, allowing for fine-tuning of the molecule's properties.

Oxidation of the Methyl Group: The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, using appropriate oxidizing agents. For example, oxidation with potassium permanganate (B83412) would yield 6-(3-thiolpyridazin-6-yl)benzoic acid, introducing a site for further conjugation or salt formation.

Electrophilic Aromatic Substitution: The tolyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of substitution will be directed by the existing methyl and pyridazine substituents. These modifications can dramatically impact the electronic properties and steric hindrance of the molecule.

Benzylic Halogenation: The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS). The resulting benzylic halide is a versatile intermediate for introducing a wide range of functional groups via nucleophilic substitution.

Synthesis of Pyridazine-Fused Heterocycles Incorporating the this compound Core

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These fused rings can lead to novel compounds with unique three-dimensional structures and properties.

One common strategy involves utilizing the thiol group and an adjacent ring nitrogen or a suitably introduced functional group to build a new ring. For instance, reacting a 3-hydrazinylpyridazine (B1252368) derivative (obtained from the 3-chloro analog) with carbon disulfide can lead to the formation of a pyridazino[4,3-e]triazine-3(4H)-thione. Similarly, reaction of the pyridazinethione with chloroacetic acid can initiate the synthesis of pyridazino[3,4-b]thiazine derivatives. The synthesis of 1,2,3-triazole-fused pyridazines often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate.

| Starting Pyridazine Derivative | Key Reagent(s) | Fused Ring System Formed |

|---|---|---|

| 4-Amino-3-chloropyridazine | Sodium Azide | Tetrazolopyridazine |

| 3-Hydrazinylpyridazine | Carbon Disulfide | Pyridazino[4,3-e]triazine |

| Pyridazine-3-thione | α-Haloketone | Thiazolopyridazine |

| 3-Aminopyridazine | Diethyl ethoxymethylenemalonate | Pyridopyridazine |

Combinatorial Synthesis and Library Generation for Material or Catalytic Screening

The derivatization strategies discussed above are highly amenable to combinatorial synthesis, enabling the rapid generation of a library of analogues for high-throughput screening. Polyfunctionalized pyridazines serve as excellent scaffolds for building chemical diversity.

A combinatorial approach might involve:

Scaffold Preparation: Synthesis of a core intermediate, such as 3-chloro-6-(o-tolyl)pyridazine.

Parallel Reactions: Distributing the core intermediate into an array of reaction vessels.

Diversification: Adding a diverse set of building blocks to each vessel. For example, a library of amines could be reacted with the 3-chloro scaffold to generate a library of 3-amino-6-(o-tolyl)pyridazine analogues. Similarly, a library of boronic acids could be used in parallel Suzuki coupling reactions.

This approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new compounds with desirable catalytic or material properties.

Future Research Directions and Emerging Opportunities in 6 O Tolyl Pyridazine 3 Thiol Chemistry

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow chemistry presents a significant opportunity for the production of 6-(o-Tolyl)pyridazine-3-thiol and its derivatives. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. mdpi.comuc.pt

Automated platforms can integrate flow reactors with real-time monitoring and machine learning algorithms to rapidly optimize reaction conditions. For the multi-step synthesis of this compound, a sequential flow process could be designed where intermediates are generated and immediately consumed in the subsequent step, minimizing purification and handling of potentially unstable compounds. uc.pt This approach would accelerate the synthesis of a library of analogues for structure-activity relationship (SAR) studies by systematically varying starting materials.

| Research Objective | Proposed Flow Chemistry Approach | Potential Advantages | Key Technologies |

| Process Optimization | High-throughput screening of reaction conditions (temperature, flow rate, stoichiometry) using an automated flow reactor. | Rapid identification of optimal parameters; reduced development time and material consumption. | Microreactors, automated liquid handlers, Design of Experiments (DoE) software. |

| Scale-up Production | Transition from microreactor to a larger continuous stirred-tank reactor (CSTR) cascade or plug flow reactor (PFR) system. | Consistent product quality, improved heat management, safer handling of reagents. | Commercial flow reactors (e.g., Vapourtec, Uniqsis), process analytical technology (PAT). |

| Derivative Library Synthesis | Modular flow setup allowing for the introduction of diverse reagents at various stages of the pyridazine (B1198779) ring formation or functionalization. | Accelerated discovery of new derivatives with tailored properties. | Multi-injection loop systems, robotic synthesis platforms. |

Exploration of Sustainable Synthesis Routes and Green Chemistry Advancements

Future synthetic strategies for this compound must align with the principles of green chemistry to minimize environmental impact. ijarsct.co.in Research should focus on replacing hazardous solvents, reducing energy consumption, and improving atom economy. sioc-journal.cn

Key areas for advancement include the use of water or bio-based solvents, which have been successfully employed in the synthesis of other pyridazine derivatives. growingscience.com The application of alternative energy sources, such as microwave irradiation or ultrasound, can significantly shorten reaction times and reduce energy usage compared to conventional heating. nih.gov Furthermore, developing catalytic, metal-free synthetic methods, such as aza-Diels-Alder reactions, offers a sustainable alternative to stoichiometric reagents and heavy metal catalysts, simplifying purification and reducing waste. organic-chemistry.org

| Green Chemistry Principle | Application to Synthesis | Expected Outcome |

| Safer Solvents | Investigating water, ionic liquids, or deep eutectic solvents as reaction media. sioc-journal.cn | Reduced environmental impact and improved safety profile. |

| Energy Efficiency | Employing microwave-assisted or sonochemical methods for key reaction steps. growingscience.comnih.gov | Drastically reduced reaction times and lower energy consumption. |

| Atom Economy | Designing one-pot, multi-component reactions to build the pyridazine core. growingscience.com | Higher efficiency and reduction of waste streams. |

| Catalysis | Developing recyclable catalysts or metal-free reaction pathways. organic-chemistry.org | Simplified product purification and elimination of toxic metal waste. |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound can be achieved through advanced in situ spectroscopic techniques. Real-time monitoring provides invaluable data for process optimization, impurity profiling, and ensuring reaction completion.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can track the consumption of reactants and the formation of intermediates and products without the need for sampling. rsc.orgrsc.org For instance, in situ NMR could be particularly powerful for studying the tautomeric equilibrium of the pyridazine-thiol/thione system and for monitoring reactions involving the thiol group, such as thiol-ene "click" reactions. rsc.orgrsc.org Probing the adsorption kinetics of the thiol onto surfaces like gold could be monitored in real-time using an Atomic Force Microscope (AFM). utexas.edu

| Technique | Information Gained | Impact on Research |